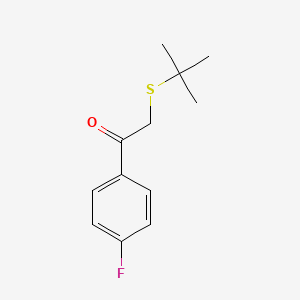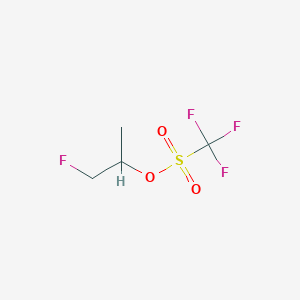
1-Fluoropropan-2-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoropropan-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H4F6O3S and a molecular weight of 246.13 g/mol . This compound is known for its utility in various research applications, particularly in the field of organic chemistry. It is a colorless liquid that is typically stored at room temperature .
Métodos De Preparación
The synthesis of 1-Fluoropropan-2-yl trifluoromethanesulfonate involves the reaction of 1-fluoropropan-2-ol with trifluoromethanesulfonic anhydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows:
1-Fluoropropan-2-ol+Trifluoromethanesulfonic anhydride→1-Fluoropropan-2-yl trifluoromethanesulfonate+Trifluoromethanesulfonic acid
The reaction is usually conducted at low temperatures to control the exothermic nature of the process . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Fluoropropan-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: It can be reduced to 1-fluoropropan-2-ol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield 1-fluoropropan-2-one using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Fluoropropan-2-yl trifluoromethanesulfonate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is employed in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Material Science: It is used in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which 1-Fluoropropan-2-yl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
1-Fluoropropan-2-yl trifluoromethanesulfonate can be compared with other similar compounds such as:
1-Chloropropan-2-yl trifluoromethanesulfonate: Similar in structure but with a chlorine atom instead of a fluorine atom. It exhibits different reactivity and selectivity in chemical reactions.
1-Bromopropan-2-yl trifluoromethanesulfonate: Contains a bromine atom, which is a better leaving group than chlorine but less so than fluorine.
1-Iodopropan-2-yl trifluoromethanesulfonate: Contains an iodine atom, which is an even better leaving group but may lead to different reaction pathways due to its larger size and lower bond dissociation energy.
These comparisons highlight the unique properties of this compound, particularly its reactivity and stability in various chemical reactions.
Propiedades
Fórmula molecular |
C4H6F4O3S |
|---|---|
Peso molecular |
210.15 g/mol |
Nombre IUPAC |
1-fluoropropan-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C4H6F4O3S/c1-3(2-5)11-12(9,10)4(6,7)8/h3H,2H2,1H3 |
Clave InChI |
SYYSNONLIFFFIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CF)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13475933.png)
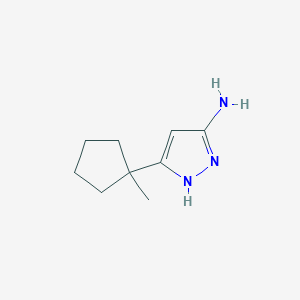
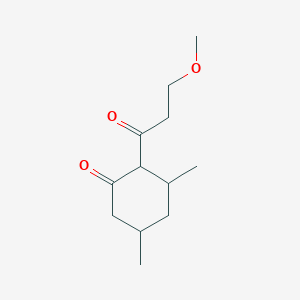
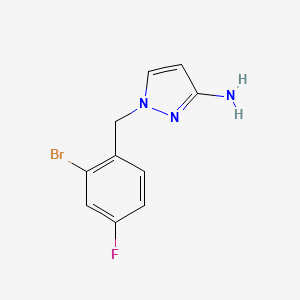




![Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475994.png)
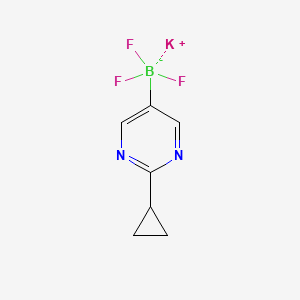
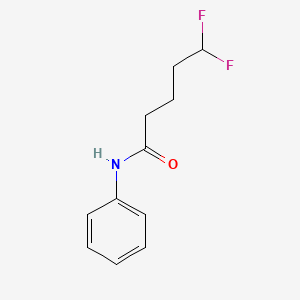
![4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid](/img/structure/B13476027.png)
